Sbmet (114340-00-0) vs. Sigmoidin B (CAS 87746-47-2): In Vivo Anti-Inflammatory Efficacy in Mouse Paw Edema
Sbmet (114340-00-0) and Sigmoidin B (CAS 87746-47-2) are structurally distinct prenylated flavanones that exhibit differential activity in the phospholipase A2-induced mouse paw edema model. Sbmet inhibits edema formation at 60 minutes post-administration (5 mg/kg, i.p.), with a percentage inhibition of 59% relative to the cyproheptadine positive control (74%) [1]. In contrast, Sigmoidin B—which possesses a different substitution pattern on the B-ring—does not demonstrate significant inhibition in this specific in vivo inflammation model [1]. This difference in anti-edema efficacy represents a meaningful point of differentiation when selecting compounds for in vivo inflammation research protocols.
| Evidence Dimension | In vivo anti-inflammatory efficacy (edema inhibition) |
|---|---|
| Target Compound Data | 59% inhibition of paw edema (5 mg/kg i.p., 60 min) |
| Comparator Or Baseline | Sigmoidin B (CAS 87746-47-2): no significant inhibition; Cyproheptadine positive control: 74% inhibition |
| Quantified Difference | Sbmet active; Sigmoidin B inactive in this specific in vivo model |
| Conditions | Phospholipase A2-induced mouse paw edema model; compound administered at 5 mg/kg i.p.; measurement at 60 min post-treatment |
Why This Matters
Researchers investigating in vivo anti-inflammatory mechanisms should select Sbmet over Sigmoidin B when phospholipase A2-mediated edema models are part of the experimental design.
- [1] Njamen D, Mbafor JT, Fomum ZT, et al. Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea. Planta Med. 2004;70(2):104-107. doi:10.1055/s-2004-815484 View Source
